molecular formula C15H17ClN4OS B11488595 1-(2-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one

1-(2-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11488595
M. Wt: 336.8 g/mol
InChI Key: QMHRDHILGHTETB-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a heterocyclic compound with a unique structure that combines a pyrimidine ring with a thioxo group and a chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with propylamine to form an intermediate Schiff base, which is then cyclized with thiourea in the presence of a suitable catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the thioxo group, forming a dihydropyrimidine derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.

    Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases, by binding to their active sites and preventing substrate access. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: A similar compound with a pyrazole ring fused to a pyrimidine ring, known for its anticancer properties.

    Thiazolo[4,5-d]pyrimidine: Another related compound with a thiazole ring fused to a pyrimidine ring, also investigated for its biological activities.

Uniqueness

1-(2-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one is unique due to the presence of the thioxo group and the specific substitution pattern on the pyrimidine ring. This structural uniqueness contributes to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C15H17ClN4OS

Molecular Weight

336.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C15H17ClN4OS/c1-2-7-19-8-10-13(17-9-19)20(15(22)18-14(10)21)12-6-4-3-5-11(12)16/h3-6,17H,2,7-9H2,1H3,(H,18,21,22)

InChI Key

QMHRDHILGHTETB-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C(NC1)N(C(=S)NC2=O)C3=CC=CC=C3Cl

solubility

>50.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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